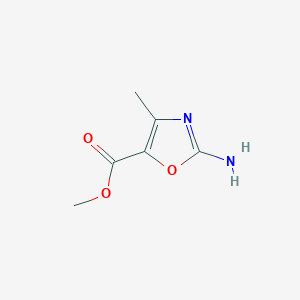

Methyl 2-amino-4-methyloxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMIXLXCTUACQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-4-methyloxazole-5-carboxylate has several notable applications across different scientific fields:

-

Medicinal Chemistry :

- The compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases. Its structural features allow it to interact with biological targets effectively.

- Case Study : Research indicates that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines, demonstrating selective nanomolar inhibitory effects .

-

Antimicrobial Activity :

- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens.

- Case Study : In vitro evaluations demonstrated that the compound effectively inhibited the growth of multiple drug-resistant bacterial strains, suggesting its potential as an antimicrobial agent .

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory responses.

- Case Study : The compound exhibited IC50 values of 25 µM and 30 µM for COX-1 and COX-2, respectively, indicating its potential as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Ethyl 2-amino-4-methyloxazole-5-carboxylate

- Molecular Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- Safety data indicate that the ethyl analog requires stringent handling (e.g., refrigeration, use of personal protective equipment) due to hazards associated with inhalation and skin contact .

- Applications : Used as a building block in organic synthesis, similar to its methyl counterpart .

Methyl 2-amino-4-methylthiazole-5-carboxylate

Methyl 4-methyl-2-phenyloxazole-5-carboxylate

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Key Differences: The phenyl substituent at position 2 introduces aromatic interactions, making it suitable for π-stacking in drug-receptor binding . Increased steric hindrance may reduce solubility in polar solvents compared to non-aromatic analogs.

- Applications : Explored in ligand design for kinase inhibitors .

Benzoxazole Derivatives (e.g., Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates)

- Molecular Formula : Varies (e.g., C₁₃H₁₀N₂O₃ for 2-phenyl substitution)

- Key Differences: Fusion of a benzene ring to the oxazole (benzoxazole) enhances planarity and conjugation, improving fluorescence properties . Synthesis involves cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, a method adaptable to the target compound .

- Applications : Utilized in optoelectronics and as protease inhibitors .

Comparative Data Table

Research Findings and Structural Insights

- Reactivity: The amino group at position 2 in oxazole derivatives facilitates hydrogen bonding, as observed in the crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, where intramolecular N–H⋯O bonds stabilize planar conformations .

- Synthetic Adaptability : Benzoxazole synthesis methods (e.g., cyclization with aryl acids) are transferable to oxazole derivatives, suggesting routes for modifying the target compound’s ester or aryl groups .

- Safety Considerations : Ethyl analogs require precautions against thermal degradation (e.g., avoiding sparks, oxidative environments) due to risks of releasing toxic gases like nitrogen oxides .

Biological Activity

Methyl 2-amino-4-methyloxazole-5-carboxylate is a heterocyclic organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxazole ring, an amino group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 170.17 g/mol. The specific arrangement of these functional groups contributes to its unique chemical behavior and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines, although specific IC50 values have yet to be established .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with active sites to modulate enzymatic activity, which could impact metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to:

- Inhibition of Enzymatic Activity : By binding to enzymes, the compound can prevent substrate interaction, thereby inhibiting catalytic functions.

- Modulation of Receptor Activity : It may influence various signal transduction pathways by interacting with receptors, affecting cellular responses and functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 2-aminooxazole-5-carboxylate | 0.83 | Ethyl group instead of methyl |

| Methyl 2-aminooxazole-5-carboxylate | 0.80 | Similar structure but different substituents |

| Ethyl 4-methyloxazole-5-carboxylate | 0.86 | Different position of the methyl group |

| Methyl 4-methyloxazole-5-carboxylate | Not specified | Variation in substitution patterns |

The presence of both amino and carboxylate functionalities in this compound may confer distinct biological activities compared to its analogs, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Evaluation : In vitro tests have demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

- Cytotoxicity Testing : In studies involving cancer cell lines such as MCF-7 and A549, preliminary results indicated that compounds similar to this compound show promising cytotoxic effects, with further research needed to quantify these effects accurately .

- Synthetic Applications : The compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex pharmaceutical agents.

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 2-amino-4-methyloxazole-5-carboxylate?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted acyl chlorides (e.g., 4-methylbenzoyl chloride) with glycine methyl ester in the presence of a base, followed by cyclization using phosphorus oxychloride (POCl₃) to form the oxazole ring . Industrial-scale synthesis may employ continuous flow reactors to optimize yield (≥95%) and purity . Key reagents include sodium acetate for pH control and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165-170 ppm, oxazole ring protons at 6.5-8.0 ppm).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-O ~1.36 Å) and angles .

- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity, with puckering amplitudes (e.g., 𝑞 = 0.25 Å) and phase angles calculated via WinGX .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be systematically addressed?

Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized assays : Use isogenic cell lines and fixed pH/temperature conditions to minimize variability .

- Orthogonal validation : Pair enzymatic inhibition assays (e.g., IC₅₀) with cell viability tests (MTT assay) .

- Purity verification : HPLC-MS (≥98% purity) ensures batch consistency and rules out impurity-driven artifacts .

Q. What strategies enable regioselective modification of the oxazole ring for structure-activity relationship (SAR) studies?

- Nucleophilic aromatic substitution : Target electron-deficient C-2/C-5 positions using sodium azide or amines in DMF with triethylamine catalysis .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) functionalize C-4 .

- Amino group protection : Boc or Fmoc protection directs reactivity to specific sites .

Q. How does the compound’s solid-state conformation influence its physicochemical properties?

Crystal packing (analyzed via Mercury software) reveals intermolecular interactions:

- Hydrogen bonding : N-H···O=C stabilizes dimer formation (bond distance ~2.8 Å) .

- π-π stacking : Aromatic interactions between oxazole and phenyl groups enhance thermal stability (Tₘ = 182–239°C) .

- Dissolution kinetics : Powder XRD correlates lattice energy (calculated via SHELXL ) with solubility profiles in DMSO or ethanol .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Use NIOSH-approved respirators and nitrile gloves in fume hoods .

- Storage : Airtight containers at 0–6°C prevent degradation .

- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal .

Notes

- Methodological Focus : Answers emphasize reproducible protocols over definitions.

- Advanced Techniques : Includes strategies for resolving data contradictions and SAR optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.